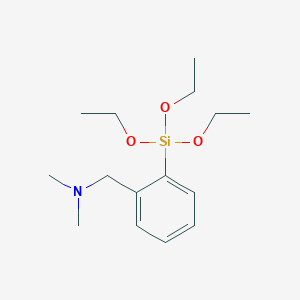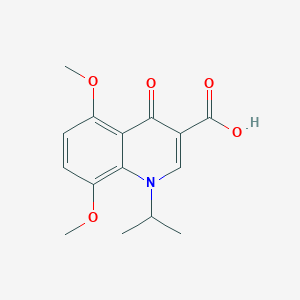
Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with an ethoxycarbonylamino group and a methyl ester group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate typically involves the nitration of methyl benzoate followed by the introduction of the ethoxycarbonylamino group. One common method includes:
Nitration: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.
Amination: The nitro compound is then reacted with ethyl chloroformate and ammonia to introduce the ethoxycarbonylamino group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxycarbonylamino group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Reduction: Methyl 2-((aminocarbonyl)amino)-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-((Ethoxycarbonyl)amino)-3-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It can be used in the development of novel materials with specific chemical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethoxycarbonylamino group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity.
Comparación Con Compuestos Similares
Methyl 2-((aminocarbonyl)amino)-3-nitrobenzoate: Similar structure but with an aminocarbonyl group instead of an ethoxycarbonyl group.
Ethyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-((ethoxycarbonyl)amino)-4-nitrobenzoate: Similar structure but with the nitro group at the para position.
Uniqueness: Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions in chemical and biological systems. The combination of the nitro group and the ethoxycarbonylamino group provides distinct chemical properties that are valuable in various applications.
Propiedades
Fórmula molecular |
C11H12N2O6 |
|---|---|
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
methyl 2-(ethoxycarbonylamino)-3-nitrobenzoate |
InChI |
InChI=1S/C11H12N2O6/c1-3-19-11(15)12-9-7(10(14)18-2)5-4-6-8(9)13(16)17/h4-6H,3H2,1-2H3,(H,12,15) |
Clave InChI |
UWAPGQCUMRNSNS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Chlorophenyl)-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11834724.png)





![1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol](/img/structure/B11834755.png)


![tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11834775.png)
![9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B11834779.png)



